methyl 2-(2,2-difluoro-4,12-dimethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-6-yl)acetate methyl 2-(2,2-difluoro-4,12-dimethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-6-yl)acetate EverFluor FL Acid is a non-activated, green-fluorescent amine-reactive dye for synthesis of green-fluorescent biomolecules.  The carboxylic acid may be reacted with amines on peptides, proteins, modified nucleotides, biopolymers and other amine-containing biomolecules using a carbodiimide like EDAC or DIPC. Carboxylic acids may also be used to form ester-linked conjugates or acid-halide products. EverFluor FL is optimally excited at 503 nm and is relatively environment and pH insensitive. The resulting EverFluor FL-labeled conjugates are brightly fluorescent in both aqueous and lipid environments.
Brand Name: Vulcanchem
CAS No.: 126250-45-1
VCID: VC0149379
InChI: InChI=1S/C14H15BF2N2O2/c1-9-4-5-12-8-13-11(7-14(20)21-3)6-10(2)19(13)15(16,17)18(9)12/h4-6,8H,7H2,1-3H3
SMILES: [B-]1(N2C(=CC(=C2C=C3[N+]1=C(C=C3)C)CC(=O)OC)C)(F)F
Molecular Formula: C14H15BF2N2O2
Molecular Weight: 292.09

methyl 2-(2,2-difluoro-4,12-dimethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-6-yl)acetate

CAS No.: 126250-45-1

Cat. No.: VC0149379

Molecular Formula: C14H15BF2N2O2

Molecular Weight: 292.09

* For research use only. Not for human or veterinary use.

methyl 2-(2,2-difluoro-4,12-dimethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-6-yl)acetate - 126250-45-1

Specification

CAS No. 126250-45-1
Molecular Formula C14H15BF2N2O2
Molecular Weight 292.09
IUPAC Name methyl 2-(2,2-difluoro-4,12-dimethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-6-yl)acetate
Standard InChI InChI=1S/C14H15BF2N2O2/c1-9-4-5-12-8-13-11(7-14(20)21-3)6-10(2)19(13)15(16,17)18(9)12/h4-6,8H,7H2,1-3H3
SMILES [B-]1(N2C(=CC(=C2C=C3[N+]1=C(C=C3)C)CC(=O)OC)C)(F)F

Introduction

Methyl 2-(2,2-difluoro-4,12-dimethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-6-yl)acetate is a complex organic compound characterized by its unique bicyclic structure and the presence of multiple functional groups. This compound belongs to a class of chemicals known for their potential applications in medicinal chemistry and materials science. The synthesis of this compound involves multi-step organic synthesis techniques, requiring careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the product.

Synthesis Methods

The synthesis of this compound likely involves several steps, starting from readily available precursors. Key methods may include:

  • Formation of the azabicyclic structure: This involves the cyclization of appropriate nitrogen-containing derivatives under controlled conditions.

  • Introduction of the boron moiety: This step requires the reaction of the azabicyclic intermediate with boron-containing reagents.

  • Fluorination and methoxylation: These steps involve the introduction of fluorine atoms and methoxy groups to enhance stability and reactivity.

Advanced techniques such as chromatography may be employed for purification to ensure the product's high purity.

Potential Applications

Compounds with similar structures to methyl 2-(2,2-difluoro-4,12-dimethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-6-yl)acetate often exhibit significant pharmacological properties. Boron-containing compounds have been studied for their potential in medicinal applications, including the treatment of various diseases due to their unique chemical properties.

Chemical Reactions

This compound can participate in various chemical reactions typical for esters and quaternary ammonium compounds. The boron moiety can participate in Lewis acid-base reactions, while the azabicyclic structure may undergo nucleophilic substitutions or electrophilic additions. These reactions can be tailored for specific applications in organic synthesis and material science.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator